N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide
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Overview
Description
N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide is a complex organic compound characterized by the presence of a dioxolane ring, a cycloheptyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting a carbonyl compound with 1,2-ethanediol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Cycloheptyl Group Introduction: The cycloheptyl group can be introduced through a Grignard reaction, where cycloheptyl magnesium bromide reacts with an appropriate electrophile to form the desired intermediate.
Amide Formation: The final step involves the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide
- 3-(1,3-Dioxolan-2-yl)-1-propanol
- 2-Methoxy-1,3-dioxolane
Uniqueness
N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide is unique due to its combination of a dioxolane ring, a cycloheptyl group, and a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-2-14(18)17-11-7-10-16(15-19-12-13-20-15)8-5-3-4-6-9-16/h2,15H,1,3-13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKBWNBJSXYTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCC1(CCCCCC1)C2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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